4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde 4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 88268-16-0
VCID: VC8387685
InChI: InChI=1S/C9H12N4O/c14-8-12-4-6-13(7-5-12)9-10-2-1-3-11-9/h1-3,8H,4-7H2
SMILES: C1CN(CCN1C=O)C2=NC=CC=N2
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol

4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde

CAS No.: 88268-16-0

Cat. No.: VC8387685

Molecular Formula: C9H12N4O

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde - 88268-16-0

Specification

CAS No. 88268-16-0
Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
IUPAC Name 4-pyrimidin-2-ylpiperazine-1-carbaldehyde
Standard InChI InChI=1S/C9H12N4O/c14-8-12-4-6-13(7-5-12)9-10-2-1-3-11-9/h1-3,8H,4-7H2
Standard InChI Key UJJLDDNKCAHWIT-UHFFFAOYSA-N
SMILES C1CN(CCN1C=O)C2=NC=CC=N2
Canonical SMILES C1CN(CCN1C=O)C2=NC=CC=N2

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure consists of a piperazine ring (a six-membered diamine) substituted at the 1-position with a carbaldehyde group and at the 4-position with a pyrimidin-2-yl heterocycle. The pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, introduces aromaticity and hydrogen-bonding capabilities, while the formyl group enhances reactivity for further derivatization .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name4-pyrimidin-2-ylpiperazine-1-carbaldehyde
SMILESC1CN(CCN1C=O)C2=NC=CC=N2
InChIKeyUJJLDDNKCAHWIT-UHFFFAOYSA-N
CAS Number88268-16-0

Spectroscopic and Conformational Analysis

The 2D and 3D structural depictions available in PubChem highlight a planar pyrimidine ring and a chair conformation for the piperazine moiety . Nuclear magnetic resonance (NMR) data for analogous piperazine-carbaldehyde derivatives reveal characteristic signals for the formyl proton (δ9.610.0\delta \approx 9.6–10.0 ppm) and pyrimidine protons (δ8.38.6\delta \approx 8.3–8.6 ppm) . Computational studies predict a dipole moment of 4.2\approx 4.2 Debye, driven by the polar formyl and pyrimidine groups.

Synthetic Methodologies

Direct Synthesis Routes

The most common route involves nucleophilic substitution reactions. For example, reacting 2-chloropyrimidine with piperazine-1-carbaldehyde in the presence of a base like potassium carbonate yields the title compound . This method mirrors strategies used for synthesizing related SnAP (Synthetic Nucleic Acid Probe) piperazine azides, where bromo intermediates are displaced by nucleophiles .

Protective Group Strategies

Advanced syntheses often employ tert-butyl carbamate (Boc) protection to prevent unwanted side reactions. A protocol analogous to the synthesis of 4-(5-(1-hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves Boc-protected intermediates followed by deprotection under acidic conditions . For instance:

  • Boc-protection of piperazine.

  • Coupling with 2-chloropyrimidine via Buchwald-Hartwig amination.

  • Deprotection and formylation using DMF/POCl3_3.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Boc2_2O, CH2_2Cl2_2, 0°C → rt95%
22-Chloropyrimidine, K2_2CO3_3, DMF, 80°C78%
3POCl3_3, DMF, −20°C → rt82%

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) . Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions due to the formyl group.

Thermodynamic Parameters

While experimental melting/boiling points are unreported, computational models predict a melting point of 145150C\approx 145–150^\circ \text{C} based on analogous piperazine derivatives . The LogP (octanol-water partition coefficient) is estimated at 0.9, suggesting moderate hydrophilicity .

Applications in Drug Discovery

Kinase Inhibition

Piperazine-carbaldehydes are key intermediates in ATP-competitive kinase inhibitors. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides show nanomolar inhibition of protein kinase B (PKB/Akt), a target in oncology . The formyl group in 4-(pyrimidin-2-yl)piperazine-1-carbaldehyde allows further functionalization to enhance target binding or pharmacokinetic properties.

Antiviral Research

Pyrimidine-piperazine hybrids are being explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The aldehyde moiety enables Schiff base formation with lysine residues in viral enzymes, a mechanism leveraged in preclinical candidates .

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